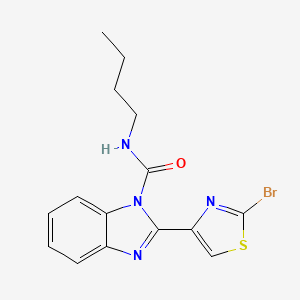![molecular formula C10H12N4O2 B12926692 N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide CAS No. 918899-26-0](/img/structure/B12926692.png)
N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a furan ring fused to a pyridazine ring, with an acetamide group attached
Vorbereitungsmethoden
The synthesis of N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethylfuran-3-carboxylate with hydrazine hydrate in the presence of acetic acid. The reaction mixture is heated to reflux, leading to the formation of the desired pyridazinone intermediate. This intermediate is then further reacted with acetic anhydride to yield this compound .
Analyse Chemischer Reaktionen
N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with enzymes and receptors have been studied to understand its mechanism of action and potential as a biochemical tool.
Wirkmechanismus
The mechanism of action of N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide can be compared with other similar heterocyclic compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar fused ring structure and has been studied for its anticancer and antiviral properties.
Thienopyrazole: Another heterocyclic compound with potential therapeutic applications, particularly in the field of antimicrobial research.
The unique combination of the furan and pyridazine rings in this compound distinguishes it from these similar compounds, potentially offering distinct biological activities and applications.
Eigenschaften
CAS-Nummer |
918899-26-0 |
|---|---|
Molekularformel |
C10H12N4O2 |
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
N-(4-amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide |
InChI |
InChI=1S/C10H12N4O2/c1-4-7-5(2)16-10(12-6(3)15)8(7)9(11)14-13-4/h1-3H3,(H2,11,14)(H,12,15) |
InChI-Schlüssel |
PVSMEPYPSKADEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NN=C(C2=C(O1)NC(=O)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


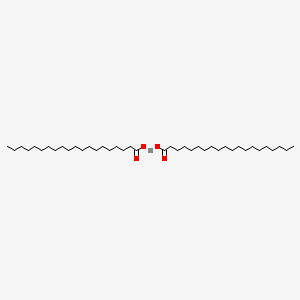
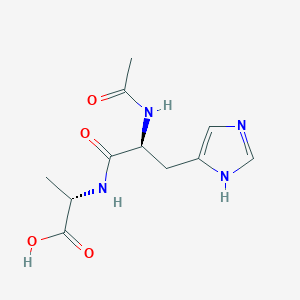
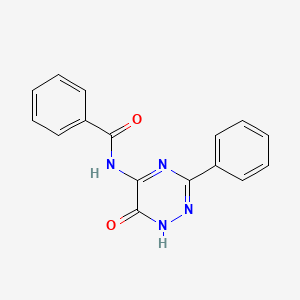
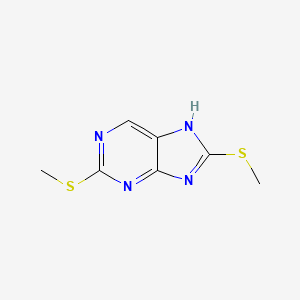
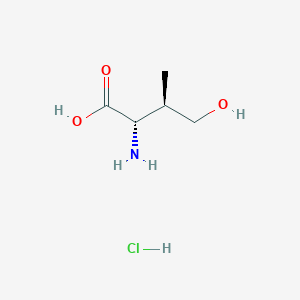
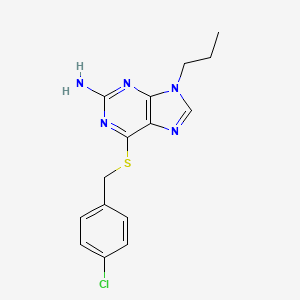

![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)

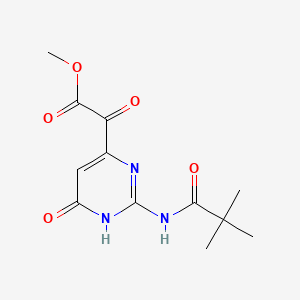
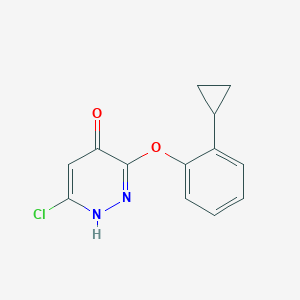
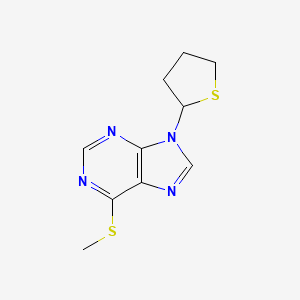
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12926682.png)
